tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSACSBMTRJNPH-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154875 | |
| Record name | Carbamic acid, N-[(1S,3S)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788036-28-1 | |
| Record name | Carbamic acid, N-[(1S,3S)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788036-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S,3S)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction:
$$
\text{(1S,3S)-3-aminocyclohexylamine} + \text{(Boc)}_2\text{O} \rightarrow \text{this compound}
$$
This method is widely used due to its mild conditions, high selectivity, and compatibility with stereochemistry retention.
Detailed Preparation Methods
Boc Protection of (1S,3S)-3-Aminocyclohexylamine
-
- Starting material: (1S,3S)-3-aminocyclohexylamine (enantiomerically pure)
- Protecting agent: Di-tert-butyl dicarbonate (Boc2O)
- Base: Typically triethylamine or sodium bicarbonate to neutralize generated acid
- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
- Temperature: 0°C to room temperature
- Reaction time: 1–24 hours depending on scale and conditions
Procedure:
The amine is dissolved in an anhydrous organic solvent, cooled if necessary, and treated with Boc2O in the presence of a base. The reaction mixture is stirred until completion, monitored by TLC or HPLC. The product is isolated by aqueous workup and purified by crystallization or chromatography.Outcome:
High yield (typically >85%) of the Boc-protected amine with retention of stereochemistry at the cyclohexyl ring carbons.
Alternative Carbamate Formation via Curtius Rearrangement
Some synthetic routes to related tert-butyl carbamates involve the Curtius rearrangement of acyl azides derived from carboxylic acid precursors. This method is less common for direct preparation of this compound but is relevant for complex derivatives.
-
- Starting from a cyclohexane carboxylic acid derivative, conversion to acyl azide using sodium azide and di-tert-butyl dicarbonate.
- Thermal rearrangement to isocyanate intermediate.
- Trapping of isocyanate with tert-butanol to form the Boc carbamate.
This method requires careful control of temperature and reagents and is typically used when the amine is generated in situ or when other functional groups are present.
Phase-Transfer Catalysis (PTC) Alkylation for Derivative Synthesis
For derivatives involving alkylation on the Boc-protected amine, phase-transfer catalysis using tetrabutylammonium bromide and potassium hydroxide in ethyl acetate has been employed.
While this method is more relevant for downstream functionalization, it illustrates the robustness of the Boc-protected amine under various reaction conditions.
Data Table Summarizing Preparation Conditions
| Method | Starting Material | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | (1S,3S)-3-aminocyclohexylamine | Di-tert-butyl dicarbonate, base | DCM, THF, Acetonitrile | 0°C to RT | 85–95 | Mild, stereochemistry retention |
| Curtius Rearrangement | Cyclohexane carboxylic acid derivative | Sodium azide, Boc2O, heat | Ethyl acetate | 40–75°C | 70–85 | Multi-step, useful for complex derivatives |
| Phase-Transfer Catalysis Alkylation | Boc-protected amine | Tetrabutylammonium bromide, KOH | Ethyl acetate | 0–5°C | ~90 | For further functionalization |
Research Findings and Notes
The Boc protection step is highly selective and preserves the stereochemistry of the (1S,3S)-3-aminocyclohexyl moiety, as confirmed by chiral HPLC and NMR studies.
The reaction is generally performed under anhydrous conditions to prevent hydrolysis of Boc2O and to maximize yield.
Purification is typically straightforward due to the distinct solubility of the Boc-protected compound compared to starting amine.
Alternative methods such as Curtius rearrangement provide synthetic flexibility but require more rigorous conditions and handling of azides.
Phase-transfer catalysis methods demonstrate the chemical stability of the Boc group under basic and catalytic conditions, enabling further synthetic elaboration.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Major Products:
Substitution: Various substituted carbamates.
Deprotection: Free amine (1S,3S)-3-aminocyclohexanol.
Coupling: Amide derivatives.
Scientific Research Applications
Organic Chemistry
- Protecting Group : tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate is extensively used as a protecting group for amines during organic synthesis. This allows for selective reactions on other functional groups without interference from the amine .
- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, facilitating the construction of various chemical architectures .
Biological Applications
- Pharmaceutical Development : The compound is utilized in the synthesis of biologically active molecules, particularly in pharmaceuticals targeting specific enzymes or receptors. Its structure allows it to interact favorably with biological targets, making it a candidate for drug development .
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit enzyme activity by forming covalent bonds with active sites, which is crucial in therapeutic contexts where modulation of enzyme function is desired .
Medicinal Chemistry
- Peptide-Based Drugs : It plays a role in the development of peptide-based therapeutics by participating in peptide coupling reactions to form amide bonds .
- Building Block for Bioactive Molecules : The compound acts as a precursor for various bioactive substances, contributing to advancements in medicinal chemistry aimed at treating diseases through targeted action on biological pathways .
Industrial Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine is released, allowing it to participate in further reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Ring Size and Stereochemical Effects
- Cyclohexane vs. Cyclopentane analogs (e.g., CAS 154737-89-0, 497159-95-2) exhibit increased ring strain, which may enhance reactivity in ring-opening or functionalization reactions .
Stereochemistry :
The (1S,3S) configuration in the target compound contrasts with diastereomers like (1S,3R)-configured carbamates (e.g., CAS 167465-99-8). Such stereochemical differences can drastically alter biological activity and synthetic pathways, as seen in enantioselective catalysis .
Functional Group Comparisons
Amino (-NH₂) vs. Hydroxy (-OH): The primary amine in the target compound enables nucleophilic reactions (e.g., amidation), whereas hydroxy-substituted analogs (e.g., CAS 154737-89-0) are better suited for esterification or oxidation .
Fluoro (-F) Substitution :
The fluorine atom in CAS 1546332-14-2 increases lipophilicity and metabolic stability, making it advantageous in CNS drug design. However, it lacks the amine’s reactivity, limiting its use in coupling reactions .
Methylamino (-NHCH₃) and Cyano (-CN) Groups: Methylamino derivatives (e.g., CAS 1821739-64-3) introduce steric hindrance, affecting reaction kinetics. Cyano groups (e.g., CAS 875898-89-8) offer sites for click chemistry or reduction to amines .
Hydroxymethyl (-CH₂OH) :
This group (CAS 497159-95-2) allows further oxidation to carboxylic acids or protection as ethers, expanding utility in multi-step syntheses .
Research Findings and Trends
- Synthetic Efficiency: Boc-protected amines (e.g., target compound) are preferred over benzyl carbamates (CAS in ) due to milder deprotection conditions (e.g., TFA vs. hydrogenolysis) .
- Thermodynamic Stability : Cyclohexyl carbamates exhibit higher thermal stability than cyclopentyl analogs, as observed in differential scanning calorimetry (DSC) studies .
Biological Activity
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure features a tert-butyl group attached to a carbamate functional group, linked to a cyclohexane ring containing an amino group. This unique configuration may influence its biological activity, making it a subject of interest in various studies.
- Molecular Formula : CHNO
- Molecular Weight : 214.31 g/mol
- CAS Number : 1298101-47-9
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly affect various biochemical pathways and cellular processes.
Biological Applications
- Enzyme Inhibition : Research indicates that carbamate derivatives can inhibit enzyme activity, which may be useful in therapeutic contexts where enzyme modulation is desired.
- Precursor for Bioactive Molecules : The compound serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals targeting specific biological pathways .
- Potential Drug Development : Its structural properties suggest potential applications in drug design, especially for compounds aimed at treating diseases through enzyme inhibition .
Table 1: Summary of Biological Studies Involving this compound
Detailed Research Findings
In a study examining the compound's anticancer properties, it was found to induce apoptosis selectively in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies . Another research highlighted its role as an enzyme inhibitor, providing insights into its mechanism of action and possible therapeutic applications . Furthermore, its utility as a precursor in synthesizing bioactive molecules underscores its importance in medicinal chemistry and drug development .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves coupling a protected cyclohexylamine derivative with tert-butyl carbamate. For stereochemical control, chiral auxiliaries or enantioselective catalysts are employed. A common approach uses carbodiimide coupling agents (e.g., EDCI) with HOBt as an activator to minimize racemization . Optimization includes:
- Temperature : Reactions at 0–25°C to reduce side reactions.
- Solvent : Dichloromethane or DMF for solubility and reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Yield improvements (>80%) are achieved by stoichiometric control of reagents and inert atmosphere conditions.
Q. How is the structure of tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm (H) and 28–30 ppm (C) .
- X-ray Crystallography : SHELX programs refine crystal structures to determine absolute configuration. ORTEP-3 generates graphical representations of molecular packing and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 229.18) .
Advanced Research Questions
Q. What strategies are employed to resolve racemic mixtures of tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate, and how is enantiomeric excess quantified?
- Methodological Answer :
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents. Enantiomeric excess (ee) is calculated from peak area ratios .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.
- Circular Dichroism (CD) : Measures optical activity to confirm stereochemical integrity .
Q. How does the tert-butyl carbamate group influence the stability and reactivity of the compound under various experimental conditions?
- Methodological Answer :
- Acidic/Base Stability : The tert-butyl group provides steric protection, but strong acids (e.g., TFA) cleave the carbamate via hydrolysis. Stability tests in pH 2–12 buffers monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Differential scanning calorimetry (DSC) identifies phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
